Pharmacophore Modeling Based on PF74-like Peptidomimetics
Pharmacophore mapping reveals conserved features essential for CA affinity:
- Hydrogen-bond acceptors/donors: Analogous to PF74’s backbone carbonyl (Q63 interaction) and indole NH (K70 interaction) [2].
- Aromatic/hydrophobic centroids: Positioned to engage M66, A105, and Y130 via van der Waals contacts [1] [9].
- Steric exclusion zones: Heterocyclic substitutions beyond indole disrupt H-bond networks with N57 and Q63 [2] [9].
Table 1: Pharmacophore Elements in PF74 vs. Diphenylpropanamide
Feature | PF74 | Diphenylpropanamide | Role in CA Binding |
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Headgroup | 2-Methylindole | 1H-Indol-3-yl ethylamine | H-bond to Q63, π-stacking |
Central linker | Peptidic (C=O/NH) | Carboxamide (C=O/NH) | H-bond to N57, K70 |
Terminal domain | p-Fluoroaniline | 3,3-Diphenylpropanamide | Hydrophobic pocket occupancy |
Molecular dynamics simulations confirm that the diphenylpropanamide scaffold satisfies >85% of PF74’s key interactions despite lacking direct aniline mimicry. The carbonyl oxygen of the propanamide linker replicates PF74’s hydrogen bond with N57 (occupancy: 92% over 100 ns simulations), while the diphenyl group occupies the sub-pocket lined by T107 and Y130 [2] [9].
Role of Indole Ethylamine Motif in Inter-Domain Binding Interactions
The 2-(1H-indol-3-yl)ethylamine moiety serves dual functions:
- Indole ring stabilization: The N-H group donates a hydrogen bond to Q63 (CANTD), mimicking PF74’s indole interaction [2]. This contact stabilizes the H4 helix, delaying capsid uncoating [8].
- Ethylamine linker flexibility: The two-carbon tether enables optimal positioning of the indole ring against the adjacent monomer’s CACTD residues (Y169, R173). Rigidification via cyclization (e.g., tetrahydro-β-carboline) reduces antiviral activity by 15-fold, confirming the necessity of conformational adaptability [9].
Table 2: Impact of Indole Modifications on Antiviral Activity
Indole Modification | ΔTm (°C) | EC50 (μM) | Effect vs. PF74 |
---|
None (PF74) | +7.4 | 0.61 | Reference |
1H-Indol-3-yl ethylamine | +6.1 | 1.05 | Comparable binding |
Indazole-7-amine | +5.8 | 0.89 | Enhanced metabolic stability |
Benzamide | +4.3 | 1.82 | Reduced affinity |
Notably, replacing the indole with benzamide (electron-deficient ring) diminishes thermal shift (ΔTm) from +7.4°C to +4.3°C, validating the electron-rich indole’s role in π-cation interactions with R173 [9].
Aniline Domain Optimization Strategies for Enhanced Target Affinity
The 3,3-diphenylpropanamide terminus addresses two limitations of PF74’s aniline: metabolic instability and shallow pocket engagement. Key optimizations include:
- Diphenyl substitution: Doubles hydrophobic contact area with A105, T107, and N53 compared to monoaryl groups. Mono-phenyl analogs exhibit 8-fold lower affinity [1] [2].
- Propanamide linker length: Three-carbon spacers maximize occupancy of the lipophilic sub-pocket. Shorter (acetamide) or longer (butanamide) chains reduce ΔTm by >2°C [1].
- Avoidance of heterocycles: Pyridine or pyrazole replacements abolish activity (EC50 >20 μM) due to steric clash and loss of cation-π interactions [2].
Computational workflows (e.g., StarDrop P450 module) guided diphenyl adoption over PF74’s p-fluoroaniline, reducing susceptibility to CYP3A4 oxidation. The diphenyl group’s twisted conformation ("butterfly" orientation) fills the pocket without steric hindrance, as confirmed by HYDE energy scoring (-8.2 kcal/mol vs. -7.1 kcal/mol for PF74) [4] [9].
Structure-Activity Relationship Profiling of Diphenylpropanamide Substitutions
Systematic SAR studies identify critical modifications:
- Chain branching: α-Methyl propanamide derivatives enhance metabolic stability (204-fold t1/2 in human liver microsomes) but reduce potency (EC50 3.2 μM) due to suboptimal carbonyl orientation [4] [9].
- Para-substitutions on phenyl rings: Electron-withdrawing groups (e.g., -Cl) improve logP (2.8 vs. 2.1 for unsubstituted) but disrupt π-stacking with Y130. Optimal balance: unsubstituted > p-methyl > p-chloro [1].
- Stereochemistry: R-enantiomers exhibit 5-fold lower EC50 than S-counterparts, attributed to better accommodation in the chiral binding pocket [4].
Table 3: SAR of Propanamide Domain Modifications
Substitution | CA ΔTm (°C) | EC50 (μM) | Metabolic Stability (HLM t1/2) |
---|
3,3-Diphenylpropanamide | +6.1 | 1.05 | 41 min |
3-Phenylpropanamide | +3.9 | 8.72 | 58 min |
3-(p-Tolyl)propanamide | +5.2 | 1.98 | 37 min |
(R)-α-Methylpropanamide | +5.7 | 1.10 | >240 min |
Computational Docking Studies at the HIV-1 CA-Host Factor Interface
Docking simulations (AutoDock 4.0, HYDE scoring) position the diphenylpropanamide deep within the CPSF6/NUP153 binding site:
- The indole ethylamine domain occupies the N57-Q63 sub-pocket, forming H-bonds with backbone atoms (distance: 1.9–2.2 Å) [4].
- The propanamide carbonyl accepts H-bonds from N57 (98% occupancy), replicating PF74’s key interaction [1] [9].
- The diphenyl group induces a 15° rotation in H4, sterically blocking host-factor engagement. Free energy perturbation calculations confirm a 2.3 kcal/mol binding advantage over PF74 due to enhanced hydrophobic complementarity [4].
Notably, binding induces allosteric effects: the diphenyl moiety displaces H4 residues, reducing CPSF6 affinity by 60% in SPR assays. This validates the dual mechanism—direct CA stabilization and host-factor competition—mirroring PF74’s bimodal antiviral activity [2] [8].